Regioisomeric Identity Differentiates Vinyl Bromide Reactivity from Neopentyl‑Type Bromide in Cross‑Coupling Pathways
The InChI‑defined connectivity of ethyl 3‑bromobut‑3‑enoate (InChI Key SNTWOSOZWQDXSV‑UHFFFAOYSA‑N) places the bromine on an sp²‑hybridised vinylic carbon directly conjugated to the ester carbonyl, whereas the structural isomer ethyl 2‑(bromomethyl)acrylate (CAS 17435‑72‑2, InChI Key MTCMFVTVXAOHNQ‑UHFFFAOYSA‑N) features the bromine on a saturated sp³ methylene attached to the α‑position of the acrylate . In palladium‑catalysed carbonylation, alkyl‑substituted 3‑bromobut‑3‑en‑1‑ols (which share the same 3‑bromo‑3‑enyl motif as the target compound) undergo cyclocarbonylation to α‑methylene‑γ‑lactones in high yield [1]; the 2‑(bromomethyl)acrylate isomer instead participates in Reformatsky‑type condensations that give α‑methylene‑γ‑lactams, establishing that the two regions direct metal‑mediated transformations toward different product classes [2].
| Evidence Dimension | Reaction outcome: Pd‑catalysed carbonylation vs. Reformatsky condensation – product chemotype |
|---|---|
| Target Compound Data | 3‑bromobut‑3‑enyl motif → α‑methylene‑γ‑lactones (high yield carbonylation) [1] |
| Comparator Or Baseline | Ethyl 2‑(bromomethyl)acrylate → α‑methylene‑γ‑lactams (via Reformatsky with nitriles) [2] |
| Quantified Difference | Divergent product families (lactone vs. lactam) contingent on Br substitution pattern; qualitatively distinct synthetic utility |
| Conditions | Pd‑catalysed CO atmosphere (carbonylation) vs. Zn‑mediated Reformatsky (different metal/mechanism). |
Why This Matters
Procurement of ethyl 3‑bromobut‑3‑enoate instead of its regioisomer is mandatory when α‑methylene‑γ‑lactone targets are desired, as the 2‑(bromomethyl) isomer leads to lactam products under comparable metal‑mediated conditions.
- [1] DocumentsDelivered. Palladium‑catalysed carbonylation of vinyl halides: a route to the synthesis of α‑methylene lactones. Alkyl‑substituted 3‑bromobut‑3‑en‑1‑ols converted to α‑methylene‑γ‑lactones in high yields. View Source
- [2] ScienceDirect. La réaction de Reformatsky de l'α‑(bromomethyl)acrylate d'éthyle avec les chlorures d'acide et les nitriles. Tetrahedron Letters 2001. Formation of α‑methylene‑γ‑lactams via double condensation/cyclisation. View Source
